molecular formula C20H13ClN2O3 B6036127 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide

Cat. No.: B6036127
M. Wt: 364.8 g/mol
InChI Key: AJFVMFITPBGAJC-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-13-6-9-18-16(10-13)23-20(26-18)15-11-14(7-8-17(15)24)22-19(25)12-4-2-1-3-5-12/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFVMFITPBGAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide typically involves the reaction of 2-aminophenol with various substituted benzoyl chlorides under specific conditions. One common method involves the use of 2-aminophenol and 5-chloro-2-benzoyl chloride in the presence of a base such as sodium carbonate, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as metal catalysts or nanocatalysts may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chloro and hydroxy groups enhances its reactivity and potential for diverse applications in medicinal chemistry .

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